![molecular formula C16H24N2O3S B6446194 N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2548994-47-2](/img/structure/B6446194.png)
N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, otherwise known as CPM, is a sulfonamide derivative of piperidine that has been widely used in scientific research. CPM is a potent and selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins, which are important regulators of inflammation, pain, and fever. CPM is also known to have anti-inflammatory, analgesic, and antipyretic properties.
Scientific Research Applications
CPM has been widely used in scientific research, particularly in the study of inflammation, pain, and fever. CPM has been shown to be a potent and selective inhibitor of N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, and has been used in a variety of studies to investigate the role of N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide in inflammation, pain, and fever. CPM has also been used to study the effects of N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide inhibition on cancer cell growth and progression.
Mechanism of Action
The mechanism of action of CPM is believed to be related to its inhibition of N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide. N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is an enzyme responsible for the synthesis of prostaglandins, which are important regulators of inflammation, pain, and fever. CPM binds to the active site of N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, preventing the enzyme from catalyzing the formation of prostaglandins. This results in the inhibition of inflammation, pain, and fever.
Biochemical and Physiological Effects
The inhibition of N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide by CPM has been shown to have a variety of biochemical and physiological effects. CPM has been shown to reduce inflammation, pain, and fever in animal models. CPM has also been shown to reduce the production of inflammatory mediators, such as prostaglandins, cytokines, and chemokines. In addition, CPM has been shown to reduce the expression of pro-inflammatory genes, such as those involved in the production of inflammatory mediators.
Advantages and Limitations for Lab Experiments
CPM has a number of advantages and limitations for use in laboratory experiments. CPM is a potent and selective inhibitor of N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, making it an ideal tool for studying the role of N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide in inflammation, pain, and fever. CPM is also relatively easy to synthesize and is relatively stable, making it suitable for use in laboratory experiments. However, CPM is not suitable for use in clinical trials due to its potential for toxicity.
Future Directions
The potential for CPM to be used in the study of inflammation, pain, and fever is vast. Future research could focus on developing more selective and potent inhibitors of N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, as well as exploring the potential for CPM to be used in clinical trials. Additional research could also focus on exploring the potential for CPM to be used in the treatment of cancer, as well as investigating the potential for CPM to be used in combination with other drugs to treat inflammation, pain, and fever. Additionally, further research could investigate the potential for CPM to be used in the treatment of other diseases, such as arthritis, asthma, and allergies.
Synthesis Methods
CPM has been synthesized using a variety of methods, including the synthesis of the piperidine derivative, N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, from 4-methoxybenzaldehyde, N-methylpiperidine, and sulfuric acid. The process involves the condensation of the aldehyde with the piperidine to form the piperidine derivative, followed by the addition of sulfuric acid to form the sulfonamide.
properties
IUPAC Name |
N-[1-[(4-methoxyphenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-21-15-6-4-13(5-7-15)11-18-10-2-3-14(12-18)17-22(19,20)16-8-9-16/h4-7,14,16-17H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKCVQYUTRXVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)NS(=O)(=O)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[(4-methoxyphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.